An In-Depth Technical Guide to 4-Benzoyloxy-TEMPO: Core Properties and Applications
An In-Depth Technical Guide to 4-Benzoyloxy-TEMPO: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Benzoyloxy-TEMPO, is a stable nitroxide radical that has garnered significant attention across various scientific disciplines. As a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), it possesses a unique combination of steric hindrance and electronic delocalization, contributing to its remarkable stability.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 4-Benzoyloxy-TEMPO, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
The defining feature of 4-Benzoyloxy-TEMPO is the presence of a benzoyloxy group at the 4-position of the TEMPO scaffold.[3][4] This modification significantly influences its physicochemical properties, such as solubility and reactivity, making it a versatile tool in organic synthesis, polymer chemistry, and biomedical research.[2][5] Its role as a potent antioxidant and radical scavenger has positioned it as a compound of interest for mitigating oxidative stress-related cellular damage, a cornerstone of investigation in numerous disease pathologies.[1][5]
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 4-Benzoyloxy-TEMPO is crucial for its effective application. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂NO₃ | [1][5] |
| Molecular Weight | 276.35 g/mol | [4][6][7] |
| Appearance | Orange crystalline powder | [3][6] |
| Melting Point | 99-101 °C | [3][6][8] |
| Solubility | Enhanced solubility in organic solvents due to the nonpolar benzyl group. | [2][5] |
| Stability | Stable under ambient conditions. Incompatible with strong oxidizing agents. | [3][6][8] |
The remarkable stability of 4-Benzoyloxy-TEMPO is attributed to the steric protection provided by the four methyl groups adjacent to the nitroxide radical, which prevents radical-radical coupling reactions.[1]
Synthesis and Characterization
The most common and established method for synthesizing 4-Benzoyloxy-TEMPO involves the esterification of 4-hydroxy-TEMPO (TEMPOL).[1][2]
Typical Synthesis Protocol: Esterification of 4-hydroxy-TEMPO
This protocol describes a general procedure for the synthesis of 4-Benzoyloxy-TEMPO.
Materials:
-
4-hydroxy-TEMPO (TEMPOL)
-
Benzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-hydroxy-TEMPO in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add benzoyl chloride to the cooled solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: The final product, 4-Benzoyloxy-TEMPO, is typically obtained as an orange crystalline solid.[3][6] Its identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Mechanism of Action and Key Applications
The utility of 4-Benzoyloxy-TEMPO stems from its stable radical nature, allowing it to participate in a variety of chemical transformations.
Radical Scavenging and Antioxidant Properties
A primary function of 4-Benzoyloxy-TEMPO is its ability to act as a potent radical scavenger.[1][3][6] Free radicals, highly reactive species with unpaired electrons, can cause significant cellular damage, contributing to the pathogenesis of numerous diseases. 4-Benzoyloxy-TEMPO can neutralize these radicals by accepting an unpaired electron, forming a more stable species and mitigating oxidative stress.[1] This property is of particular interest in drug development for conditions associated with oxidative damage.
Organic Synthesis: A Catalyst for Oxidation
4-Benzoyloxy-TEMPO is widely employed as a catalyst for the selective oxidation of alcohols to aldehydes and ketones under mild conditions.[1][3][6] It serves as a recyclable catalyst in systems using co-oxidants like sodium hypochlorite.[3] This method avoids the use of stoichiometric heavy metal oxidants, aligning with the principles of green chemistry.[1][6]
The catalytic cycle involves the oxidation of the nitroxide radical to an N-oxoammonium cation by the co-oxidant. This cation is the active oxidizing species that converts the alcohol to the corresponding carbonyl compound.[2]
Applications in Drug Discovery and Development
The unique properties of 4-Benzoyloxy-TEMPO make it a valuable tool in the pharmaceutical sciences.
-
Spin Probes in Electron Paramagnetic Resonance (EPR): As a stable radical, it can be used as a spin probe in EPR spectroscopy to study molecular motion and the microenvironment in biological systems.[3][5]
-
Controlled Polymerization: Its ability to trap transient carbon-centered radicals is crucial for controlling polymerization reactions, which has implications for the development of drug delivery systems and biomaterials.[2]
-
Bioorthogonal Chemistry: The principles of "click chemistry," which involve rapid and specific reactions, are increasingly used in drug discovery.[9] While not a direct "click" reagent itself, the stable radical nature of 4-Benzoyloxy-TEMPO allows for its potential incorporation into more complex molecular architectures for targeted drug delivery or imaging applications.
Safety and Handling
4-Benzoyloxy-TEMPO is harmful if swallowed and causes serious eye irritation.[4] It may also cause damage to organs through prolonged or repeated exposure.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
4-Benzoyloxy-TEMPO is a versatile and stable nitroxide radical with a broad range of applications in chemistry and the life sciences. Its utility as a radical scavenger, oxidation catalyst, and spin probe makes it an invaluable tool for researchers and scientists. In the field of drug development, its potential to mitigate oxidative stress and its applications in polymer chemistry and bioorthogonal studies highlight its significance in the design and synthesis of novel therapeutic agents and delivery systems. A thorough understanding of its fundamental properties and reaction mechanisms is key to harnessing its full potential in scientific research and development.
References
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- 4-Benzyloxy TEMPO | 31645-22-4 - Benchchem. (URL: )
- 4-BENZOYLOXY-TEMPO | 3225-26-1 - ChemicalBook. (URL: )
- CAS 3225-26-1: 4-Benzoyloxy-TEMPO, free radical - CymitQuimica. (URL: )
- 3225-26-1, 4-BENZOYLOXY-TEMPO Formula - ECHEMI. (URL: )
- 4-benzoyloxy-tempo | CAS#:3225-26-1 | Chemsrc. (URL: )
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4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem. (URL: [Link])
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4-BENZOYLOXY-TEMPO FREE RADICAL - ChemBK. (URL: [Link])
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Recent applications of click chemistry in drug discovery - PubMed. (URL: [Link])
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